Irgacure 754

Description

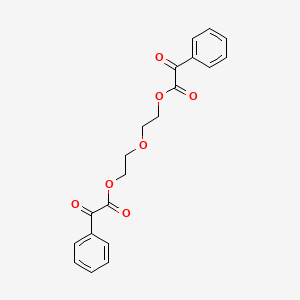

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOCEWASVZHBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905009 | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211510-16-6 | |

| Record name | 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211510-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Irgacure 754: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irgacure 754 is a highly efficient, liquid photoinitiator utilized extensively in UV (ultraviolet) curing applications.[1] Developed by Ciba Specialty Chemicals, it plays a critical role in initiating the polymerization of monomers and oligomers upon exposure to UV light.[1] This process is fundamental to the rapid curing of materials such as coatings, inks, adhesives, and in 3D printing technologies.[1][2] Marketed by IGM Resins as Omnirad 754, this photoinitiator is particularly valued for its balance of low residual odor, low emission after curing, and high polymerization efficiency, along with minimal yellowing. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and the experimental protocols for its characterization.

Chemical Structure and Identification

This compound is chemically identified as 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate.[1][3] It is also described as a mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]- ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[4][5] This bifunctional, macromolecular photoinitiator belongs to the cleavage-type (Type I) class of photoinitiators, which generate free radicals through unimolecular bond cleavage upon irradiation.[6]

| Identifier | Value |

| IUPAC Name | 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate[1][2][3] |

| Synonyms | Photoinitiator 754, Omnirad 754, Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester[6][7][8] |

| CAS Number | 211510-16-6[1][6][7][9] |

| Molecular Formula | C20H18O7[1] |

| Molecular Weight | 370.35 g/mol [1] |

Physicochemical Properties

This compound is a light yellow liquid at room temperature, offering excellent compatibility with a wide range of resin formulations.[2][6][7] Its physical state as a liquid facilitates easy incorporation into various systems.

| Property | Value | Method |

| Appearance | Light yellow liquid[6][7] | Visual Inspection |

| Melting Point | < -22 °C[6][7] | Standard capillary method |

| Density | 1.22 g/mL (at 20°C)[6][7] | ASTM D1475/D4052 |

| Viscosity | 84 mPa·s (at 20°C)[6][7] | Rotational Viscometer (e.g., Haake) |

| Refractive Index | 1.540 - 1.545 | Refractometer |

| Flash Point | 226.1 ± 26.0 °C[1] | Closed-cup method |

| Boiling Point | 516.1 ± 35.0 °C (at 760 mmHg)[1] | Ebulliometer |

Spectral Properties

The photoinitiating capability of this compound is dictated by its absorption of UV light. Its UV-Vis absorption spectrum in methanol exhibits characteristic peaks that are crucial for its function.

| Property | Value | Method |

| UV/VIS Absorption Maxima (in Methanol) | 255 nm, 325 nm[2][6][7] | UV-Vis Spectrophotometry |

| Transmittance @ 425 nm (10g/100ml Toluene) | ≥ 40.0 % | Spectrophotometer |

| Transmittance @ 450 nm (10g/100ml Toluene) | ≥ 94.0 % | Spectrophotometer |

| Transmittance @ 500 nm (10g/100ml Toluene) | ≥ 98.0 % | Spectrophotometer |

Experimental Protocols

Determination of Physical Properties

Density: The density of liquid photoinitiators like this compound is typically determined using a pycnometer or a digital density meter according to standard methods such as ASTM D1475 or ASTM D4052. The method involves accurately measuring the mass of a known volume of the liquid at a controlled temperature (e.g., 20°C).

Viscosity: The dynamic viscosity is measured using a rotational viscometer, such as a Haake viscometer, at a specified temperature (e.g., 25°C). The ASTM D7042 standard, which describes the use of a Stabinger viscometer, is also a relevant method for determining the dynamic viscosity of liquids. The instrument measures the torque required to rotate a spindle at a constant speed in the liquid, from which the viscosity is calculated.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum is crucial for understanding the wavelengths of light that will be effective in activating the photoinitiator.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, typically methanol or acetonitrile, at a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: A cuvette containing the pure solvent is used as a reference (blank). The absorbance of the sample solution is then measured over a range of wavelengths (e.g., 200-500 nm).

-

Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance (λmax) are identified.

Photoinitiation Mechanism

This compound functions as a Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group, generating two free radical fragments. These free radicals then initiate the polymerization of monomer and oligomer chains, leading to the rapid curing of the formulation.

Caption: Photoinitiation and polymerization process using this compound.

Applications

This compound is a versatile photoinitiator employed in a wide array of UV curing applications where performance and aesthetic qualities are critical.

-

Coatings: It is used in clear coats for plastics and wood, including top coats for PVC floors and wood parquets.[5] Its low yellowing properties make it ideal for applications where color stability is important.[1]

-

Inks: In the printing industry, it is a key component in UV-curable inks, enabling rapid drying times and excellent adhesion to various substrates.[1]

-

Adhesives: UV-curable adhesives formulated with this compound provide rapid bonding for applications in electronics, optics, and medical devices.[1]

-

3D Printing: It plays a crucial role in stereolithography (SLA) and digital light processing (DLP) by facilitating the layer-by-layer curing of liquid resins.[2]

Safety and Handling

This compound is a chemical substance and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a skin sensitizer and may cause an allergic skin reaction. Good laboratory practices and adequate ventilation are essential when handling this product.

Conclusion

This compound is a high-performance liquid photoinitiator with a well-defined chemical structure and a favorable set of physical and spectral properties. Its efficiency in initiating photopolymerization, coupled with its low odor, low emission, and minimal yellowing characteristics, makes it a valuable component in a wide range of UV-curable formulations. A thorough understanding of its properties and the experimental methods for their characterization is essential for researchers and professionals working to develop advanced materials and processes in the field of UV curing.

References

- 1. specialchem.com [specialchem.com]

- 2. penpoly.com [penpoly.com]

- 3. mychem.ir [mychem.ir]

- 4. ulprospector.com [ulprospector.com]

- 5. Standard Test Method for Density of Liquid Coatings, Inks, and Related Products | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 6. specialchem.com [specialchem.com]

- 7. Omnirad 754 - IGM Resins - Photoinitator - Blends & Combinations [knowde.com]

- 8. image.yclmall.com [image.yclmall.com]

- 9. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]

An In-depth Technical Guide to the Mechanism of Action of Irgacure 754 in Photopolymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Irgacure 754, a liquid, bifunctional, macromolecular photoinitiator utilized in UV-curable formulations. This document details the photo-physicochemical processes, reactive species generation, and kinetic analysis of photopolymerization initiated by this compound.

Core Principles of this compound Photoinitiation

This compound is a highly efficient photoinitiator designed for the rapid UV-light-induced polymerization of various monomers and oligomers, particularly acrylates.[1][2][3][4][5] It is a mixture of two key components: Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[6][7] Functioning as a Norrish Type I photoinitiator, this compound undergoes a-cleavage upon exposure to UV radiation to generate free radicals, which in turn initiate a chain-reaction polymerization.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [6][7][8] |

| CAS Number | 211510-16-6 | [1][3] |

| Molecular Weight | 370.4 g/mol | [1] |

| Appearance | Slightly yellow liquid | [8] |

| Density | ~1.22 g/cm³ at 20°C | [8] |

| Viscosity | ~84 mPa·s at 20°C | [8] |

| Melting Point | < -22 °C | [8] |

| UV Absorption Peaks (in Methanol) | ~255 nm, ~325 nm | [1][9] |

| Other Reported UV Absorption Peaks | 220 nm, 280 nm; 246 nm, 280 nm, 333 nm | [1] |

Mechanism of Action: From Photon to Polymer

The photopolymerization process initiated by this compound can be broken down into three primary stages: photoexcitation, initiation (radical generation), and propagation.

Photoexcitation

The process begins with the absorption of UV photons by the this compound molecule. The efficiency of this absorption is dictated by the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.[1] Upon absorbing a photon, the photoinitiator is promoted from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁), from which the radical generation typically occurs.[1]

Initiation: α-Cleavage and Radical Generation

This compound is a cleavage-type photoinitiator.[3][10] The core of its function lies in the Norrish Type I photocleavage of the carbon-carbon bond adjacent to the carbonyl group within its phenylglyoxylate moieties. This α-cleavage results in the formation of two primary radical species.

The following diagram illustrates the proposed photocleavage mechanism for the primary component of this compound, Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester.

Caption: Proposed photocleavage pathway of an this compound component.

Note: Due to the complexity of displaying chemical structures directly in DOT language, a placeholder is used. The cleavage occurs at the C-C bond between the two carbonyl groups of the phenylglyoxylate moiety.

The resulting benzoyl and alkoxycarbonyl radicals are highly reactive and readily attack the double bonds of monomer units (e.g., acrylates), thereby initiating the polymerization chain reaction.[1]

Propagation and Termination

Once initiated, the newly formed monomer radical propagates by adding to other monomer units in a rapid chain reaction. This process continues until the growing polymer chains are terminated by radical combination or disproportionation reactions.

Quantitative Data

| Parameter | Description | Typical Values/Observations | Reference |

| UV Absorption | Wavelengths at which the photoinitiator absorbs light to initiate polymerization. | Peaks around 255 nm and 325 nm in methanol. | [1][9] |

| Initiation Efficiency | The efficiency of generating radicals that start polymer chains. | Considered highly efficient for acrylates. | [2][3][4][5] |

| Oxygen Inhibition | The detrimental effect of atmospheric oxygen on free-radical polymerization, especially at the surface. | A known challenge; can be mitigated with additives like tertiary amines. | [1] |

| Yellowing | The tendency of the cured polymer to develop a yellow tint. | Exhibits minimal yellowing after curing. | [2][6][7] |

| Odor and Emission | Residual odor and volatile compounds after curing. | Low residual odor and low emission. | [2][6][7] |

Experimental Protocols for Kinetic Analysis

The kinetics of photopolymerization initiated by this compound can be monitored using various analytical techniques. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are two of the most powerful methods.

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

Principle: RT-FTIR measures the decrease in the infrared absorbance of specific functional groups, such as the C=C double bonds in acrylates (typically around 810 cm⁻¹ and 1635 cm⁻¹), as they are consumed during polymerization. This allows for the real-time determination of the degree of conversion.[11]

Detailed Methodology:

-

Sample Preparation: In a UV-filtered environment, place a small drop of the liquid photopolymer formulation containing this compound onto a KBr or NaCl salt plate. A second plate is placed on top to create a thin film of a defined thickness (e.g., 20-50 µm).[11] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[11]

-

Initial Spectrum: Record an initial IR spectrum of the uncured sample to serve as the reference at time zero.[11]

-

Initiation of Polymerization: Position the sample within the spectrometer's sample compartment and align the UV light source to irradiate the sample.

-

Real-Time Monitoring: Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra at short intervals (e.g., every second).[11]

-

Data Collection: Continue collecting spectra until the reaction is complete, as indicated by the stabilization of the characteristic absorption bands.[11]

-

Data Analysis: Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group. The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.[11]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Principle: Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. The heat of reaction is directly proportional to the extent of the reaction.[2]

Detailed Methodology:

-

Instrument Calibration: Ensure the Photo-DSC instrument is properly calibrated and the UV light source is warmed up and stabilized.[11]

-

Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer resin into a shallow, open aluminum pan.[11]

-

Experimental Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference position.

-

Isothermal Measurement: Heat the sample to the desired isothermal reaction temperature (e.g., 30°C) and allow it to equilibrate.[2]

-

UV Exposure: Initiate the UV irradiation for a defined period and intensity. The DSC will record the exothermic heat flow as a function of time.[2]

-

Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The degree of conversion at any given time can be calculated by dividing the partial heat of reaction by the total heat of reaction. The rate of polymerization is proportional to the heat flow signal.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the photopolymerization kinetics of a formulation containing this compound.

References

- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. scispace.com [scispace.com]

- 5. haihangchem.com [haihangchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mychem.ir [mychem.ir]

- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 9. linseis.com [linseis.com]

- 10. PHOTOINITIATOR 754 Supplier [lotchemistry.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Irgacure 754: Properties, Mechanisms, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irgacure 754 is a high-performance, liquid photoinitiator integral to ultraviolet (UV) light curing technologies.[1] Its primary value in research and development lies in its efficiency at initiating the photopolymerization of a wide array of monomers and oligomers upon exposure to UV radiation. This rapid, controlled curing process is fundamental to the formulation of advanced materials with precisely tailored properties. This guide provides a comprehensive overview of this compound, its photochemical mechanisms, quantitative data, experimental protocols, and its burgeoning role in biomedical applications, including drug delivery.

Core Properties and Specifications

This compound is a phenylglyoxylate-based photoinitiator, a class known for its efficacy in free-radical polymerization.[1] It is a bifunctional, macromolecular liquid that offers excellent compatibility with a variety of resin formulations, particularly those based on acrylates.[1] Key advantages of this compound include low residual odor, minimal yellowing upon curing, and low emission, making it a favorable choice for applications where these characteristics are critical.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [2] |

| CAS Number | 211510-16-6 | [1][2] |

| Molecular Formula | C20H18O7 | [1] |

| Molecular Weight | 370.4 g/mol | [1][2] |

| Physical State | Light yellow liquid | [1] |

| Density (at 20°C) | ~1.22 g/cm³ | |

| Viscosity (at 20°C) | ~84 mPa·s | |

| UV Absorption Peaks (in Methanol) | ~255 nm, ~325 nm | [1] |

| Solubility | >50% in Acetone, n-Butyl Acetate, and various acrylates (IBOA, IDA, PEA, HDDA, TrPGDA, TMPTA, TMPEOTA) | [3] |

Photochemical Mechanism of Action

This compound functions as a Norrish Type I photoinitiator. This classification refers to the primary photochemical process it undergoes upon absorption of UV energy: an α-cleavage of the carbon-carbon bond adjacent to the carbonyl group. This unimolecular fragmentation directly generates two free radical species, which then initiate the polymerization of monomers and oligomers in the formulation.

Signaling Pathway: Norrish Type I Photocleavage

The following diagram illustrates the photochemical reaction pathway of this compound.

Caption: Photochemical reaction pathway of this compound.

The quantum yield for the dissociation of similar Type I photoinitiators is reported to be in the range of 0.3 to 0.6.[1] This value represents the efficiency of converting absorbed photons into the generation of radical species.

Research Applications and Primary Value

The primary research value of this compound lies in its ability to enable the rapid and controlled fabrication of polymeric materials. Its favorable characteristics make it suitable for a range of applications, from industrial coatings to advanced biomedical research.

UV-Curable Coatings, Inks, and Adhesives

This compound is widely used in the formulation of UV-curable systems where low odor, low emissions, and non-yellowing properties are paramount. These applications include clear coats for plastics and wood, printing inks, and adhesives.

Hydrogel Synthesis for Biomedical Applications

A significant area of research for this compound is in the synthesis of hydrogels.[1] These crosslinked polymer networks can absorb large amounts of water and are being investigated for a variety of biomedical applications, including:

-

Drug Delivery: Hydrogels can be designed to release encapsulated drugs in a controlled manner.

-

Tissue Engineering: They can serve as scaffolds to support cell growth and tissue regeneration.

-

Environmental Remediation: Hydrogels synthesized using this compound have been studied for their ability to remove heavy metal ions from aqueous solutions.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Protocol for Hydrogel Synthesis via Photopolymerization

This protocol outlines the steps for the preparation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel, a common system in biomedical research.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)

-

This compound

-

Phosphate-buffered saline (PBS, 1x)

-

UV light source (365 nm, ~10 mW/cm²)

-

Sterile multi-well plate (e.g., 48-well)

Procedure:

-

Preparation of Precursor Solution:

-

In a sterile, light-protected container, dissolve PEGDA in 1x PBS to a final concentration of 100 mg/mL.

-

Add this compound to the PEGDA solution to a final concentration of 0.05% (w/v). Ensure complete dissolution by gentle vortexing or stirring. Protect the solution from light.

-

-

Photopolymerization:

-

Pipette 200 µL of the precursor solution into each well of a 48-well plate.

-

Expose the plate to a 365 nm UV light source at an intensity of approximately 10 mW/cm² for 5-10 minutes. The exact time may need to be optimized based on the desired hydrogel properties.

-

-

Hydrogel Washing and Swelling:

-

After polymerization, carefully remove the hydrogels from the wells.

-

Wash the hydrogels with an excess of 1x PBS to remove any unreacted components. This is typically done by immersing the hydrogels in fresh PBS and allowing them to swell for 24-48 hours, with several changes of the PBS solution.

-

Experimental Workflow for Material Characterization

The following diagram illustrates a typical workflow for the characterization of photopolymerized materials.

Caption: Experimental workflow for material characterization.

Cytotoxicity and Biocompatibility

It is imperative for researchers to conduct their own cytotoxicity studies for their specific cell types and formulations containing this compound. Standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Live/Dead staining are commonly used for this purpose.

Conclusion

This compound is a versatile and efficient photoinitiator with significant research value across multiple scientific and industrial domains. Its favorable properties, including low odor, low yellowing, and high reactivity, make it a valuable tool for the rapid prototyping and manufacturing of advanced polymeric materials. For researchers in drug development and tissue engineering, this compound offers a promising avenue for the fabrication of biocompatible hydrogels and other delivery platforms, provided that careful optimization of concentration and curing conditions is performed to ensure minimal cytotoxicity. As research in photopolymerization continues to advance, the applications of high-performance photoinitiators like this compound are expected to expand further.

References

An In-Depth Technical Guide to Irgacure 754 (CAS Number 211510-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irgacure 754 is a versatile and highly efficient liquid photoinitiator utilized extensively in ultraviolet (UV) curing applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed mechanistic insights into its function, and a summary of its primary applications. The document is intended to serve as a core resource for researchers and professionals in materials science and drug development, offering tabulated data for easy reference and conceptual diagrams to illustrate key processes.

Chemical Identity and Physicochemical Properties

This compound is chemically identified as a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[1][2] Its primary active component responsible for photoinitiation is registered under CAS number 211510-16-6.[3][4][5][6][7][8]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 211510-16-6 | [3][4][5][6][7][8] |

| Synonyms | Photoinitiator 754, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate, Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester | [6][7][8] |

| Molecular Formula | C20H18O7 | [6] |

| Molecular Weight | 370.35 g/mol | [6] |

| Appearance | Light yellow liquid | [5] |

| Melting Point | < -22 °C | [1][3][5] |

| Boiling Point | 516.1 ± 35.0 °C (at 760 mmHg) | [6] |

| Density | 1.22 g/mL (at 20 °C) | [1][3][5][7] |

| Viscosity | 84 mPa·s (at 20 °C) | [3][5][7] |

| UV Absorption Peaks (in Methanol) | 255 nm, 325 nm | [3][5][7] |

Photoinitiation Mechanism: Norrish Type I Cleavage

This compound functions as a free-radical photoinitiator, operating primarily through a Norrish Type I cleavage mechanism. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group, generating two free radical species. These highly reactive radicals then initiate the polymerization of monomers and oligomers in the formulation.

References

- 1. mychem.ir [mychem.ir]

- 2. image.yclmall.com [image.yclmall.com]

- 3. PHOTOINITIATOR 754 Supplier [lotchemistry.com]

- 4. Uv Photoinitiator 754 / this compound | China | Manufacturer | Hebei Chuanghai Biotechnology Co., Ltd [m.chemicalbook.com]

- 5. sincerechemical.com [sincerechemical.com]

- 6. CAS # 211510-16-6, this compound, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate - chemBlink [chemblink.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Benzeneacetic acid, alpha-oxo-, Oxydi-2,1-ethanediyl ester | 211510-16-6 [chemicalbook.com]

Photochemical pathways initiated by Irgacure 754

An In-depth Technical Guide to the Photochemical Pathways of Irgacure 754

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a high-performance, liquid photoinitiator utilized extensively in ultraviolet (UV) light curing applications, such as coatings, inks, adhesives, and the synthesis of hydrogels for biomedical research.[1] As a bifunctional, macromolecular photoinitiator, it offers an excellent balance of efficient polymerization, low residual odor, minimal yellowing, and low emissions after curing.[2] Chemically, this compound is a mixture primarily composed of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester, a type of phenylglyoxylate.[3] This guide provides a detailed examination of the core photochemical pathways initiated by this compound, supported by quantitative data, experimental methodologies, and process visualizations.

Core Photochemical Pathway

This compound functions as a Type I photoinitiator, which means it generates initiating free radicals via a unimolecular cleavage event upon exposure to UV radiation.[4][5] The entire process, from photon absorption to the initiation of polymerization, can be broken down into several key steps.

Step 1: Photon Absorption and Electronic Excitation

The initiation sequence begins with the absorption of a photon by the phenylglyoxylate chromophore within the this compound molecule. This absorption promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).[1] The efficiency of this step is dependent on the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.[1]

Step 2: Intersystem Crossing (ISC)

Following excitation to the S₁ state, the this compound molecule can undergo intersystem crossing (ISC), a non-radiative transition to the triplet state (T₁).[1] This process is highly efficient in many photoinitiators because the triplet state has a longer lifetime than the singlet state, which provides a greater opportunity for the subsequent chemical bond cleavage to occur.[1]

Step 3: Norrish Type I Cleavage (α-Cleavage)

The key radical-generating event occurs from the excited triplet state. This compound, being a phenylglyoxylate, undergoes a Norrish Type I or α-cleavage. This involves the homolytic cleavage of the carbon-carbon bond between the benzoyl group and the adjacent carbonyl group.[6] This fragmentation is rapid and efficient, producing two distinct radical species. Given the bifunctional nature of the primary component of this compound, this cleavage can happen at either end of the molecule, generating a benzoyl radical and a larger, ester-containing radical.

The following diagram illustrates this primary photochemical pathway.

Caption: Core photochemical pathway of this compound initiation.

Step 4: Initiation of Polymerization

The highly reactive benzoyl radicals generated from the α-cleavage rapidly add to the double bonds of monomer units (e.g., acrylates), transforming the monomer into a new radical species.[1] This new radical then propagates by reacting with subsequent monomers, leading to the formation of a polymer chain and the rapid solidification of the formulation.

Quantitative Data

The efficiency and suitability of a photoinitiator are determined by its physical and photochemical properties. The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | Mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [3] |

| CAS Number | 211510-16-6 | [2] |

| Appearance | Slightly yellow liquid | [3] |

| Density (20°C) | ~1.22 g/cm³ | [3] |

| Viscosity (20°C) | ~84 mPa·s | [3] |

| Melting Point | < -22 °C | [3] |

Table 2: Photochemical Properties and Formulation Data

| Property | Value | Notes | Reference |

| UV Absorption Maxima (λmax) | 255 nm, 325 nm | In Methanol | [2] |

| UV Absorption Maxima (λmax) | ~220 nm, 280 nm | Solvent not specified | [1] |

| Cleavage Mechanism | Norrish Type I (α-Cleavage) | Characteristic of phenylglyoxylates | [6] |

| Quantum Yield (Dissociation) | 0.3 - 0.6 | Value for similar Type I photoinitiators; specific value for this compound is not readily available. | [1] |

| Recommended Concentration | 2 - 4 % | For film thickness of 5 – 20 µm | [3] |

| Recommended Concentration | 1 - 3 % | For film thickness of 20 – 200 µm | [3] |

Experimental Protocols

Investigating the photochemical behavior of this compound involves several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Protocol 1: Monitoring Photoinitiator Consumption via UV-Visible Spectroscopy

This method is fundamental for determining the rate of photoinitiator degradation upon UV exposure. It relies on the Beer-Lambert Law, which links absorbance to concentration.[1]

Objective: To quantify the decrease in this compound concentration over time during UV irradiation.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.1 wt%).

-

Sample Preparation: Dilute the stock solution to a concentration that gives an initial absorbance reading between 1.0 and 1.5 at one of its λmax (e.g., 325 nm) in a quartz cuvette.

-

Initial Spectrum: Record the full UV-Vis absorption spectrum of the sample before irradiation using a spectrophotometer. This is the t=0 measurement.

-

UV Irradiation: Place the cuvette in a controlled UV exposure chamber or directly in the path of a UV lamp with a defined wavelength and intensity.

-

Time-course Measurement: At fixed time intervals (e.g., every 30 seconds), briefly remove the sample from the UV source and record its UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at the chosen λmax against the irradiation time. The rate of decrease in absorbance is directly proportional to the rate of photoinitiator consumption.

The following diagram outlines the experimental workflow.

Caption: Workflow for monitoring photoinitiator consumption.

Protocol 2: Identification of Photodegradation Products using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and identifying the various chemical species produced during photolysis.[7]

Objective: To identify the chemical structures of the radicals and subsequent byproducts formed from this compound after UV exposure.

Methodology:

-

Sample Irradiation: Dissolve this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a higher concentration (e.g., 1 mg/mL) in a UV-transparent vial. Irradiate the solution for a fixed period (e.g., 1 hour) with a high-power UV lamp.[7] Prepare a control sample that is not irradiated.

-

Chromatographic Separation: Inject a small volume of the irradiated and control solutions into an LC system. The components are separated on a suitable column (e.g., a C18 reverse-phase column).[7] A gradient elution with solvents like water and acetonitrile is typically used.

-

Mass Spectrometry Analysis: The eluent from the LC column is directed into the mass spectrometer.

-

MS1 Scan: The instrument performs a full scan to determine the mass-to-charge ratio (m/z) of all parent ions eluting at a given time. New peaks in the irradiated sample correspond to potential photoproducts.

-

MS2 Scan (Tandem MS): The instrument isolates a specific parent ion of interest and fragments it. The resulting fragment ions are analyzed to provide structural information, allowing for the identification of the original photoproduct.

-

-

Data Interpretation: Compare the chromatograms and mass spectra of the irradiated sample to the control. Use the parent mass and fragmentation patterns to propose structures for the degradation products.

Influencing Factors and Mitigation Strategies

The efficiency of the photochemical pathways can be influenced by several factors, most notably the presence of oxygen.

Oxygen Inhibition

Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating radicals to form unreactive peroxyl radicals, which terminate the polymerization chain. This effect is most pronounced at the surface of the curing film where oxygen concentration is highest.

Mitigation Strategies:

-

Inert Atmosphere: Displacing oxygen by curing in an inert environment (e.g., under a nitrogen blanket) is highly effective.[1]

-

High-Intensity Curing: Using a high-intensity UV source generates a large concentration of free radicals that can consume dissolved oxygen and still initiate polymerization.[1]

-

Amine Synergists: While this compound is a Type I initiator, formulations can sometimes include amine synergists. These compounds can react with oxygen and peroxyl radicals, reducing their inhibitory effect.

The logical relationship between these factors is depicted below.

Caption: Logical diagram of oxygen inhibition and mitigation.

References

- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]

- 2. longchangchemical.com [longchangchemical.com]

- 3. image.yclmall.com [image.yclmall.com]

- 4. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 5. From Light to Structure: Photo Initiators for Radical Two‐Photon Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ivv.fraunhofer.de [ivv.fraunhofer.de]

In-Depth Technical Guide: Irgacure 754 UV Absorption Characteristics and Photoinitiation Mechanism

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of Irgacure 754, a liquid photoinitiator used to initiate the photopolymerization of unsaturated prepolymers. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize UV curing technologies.

Introduction to this compound

This compound, chemically identified as α-Oxo-Benzeneacetic Acid 1,1'-(Oxydi-2,1-Ethanediyl) Ester, is a high-performance, liquid photoinitiator. It is primarily used to initiate the polymerization of resins, such as acrylates, upon exposure to UV light.[1][2][3][4] As a cleavage-type photoinitiator, it generates free radicals through the scission of the N-O bond upon absorbing UV radiation.[5][6][7] This process is fundamental to the rapid curing of coatings, inks, and adhesives in various industrial and research applications. Key attributes of this compound include low residual odor, minimal yellowing after curing, and low emissions, making it suitable for clear coats on plastics and wood.[2]

UV Absorption Spectrum and Peaks

The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at specific wavelengths, which must overlap with the emission spectrum of the UV light source. This compound exhibits characteristic absorption maxima in the UV region of the electromagnetic spectrum. The precise peak locations can vary slightly depending on the solvent used for measurement. The UV-Vis absorption spectrum is a critical tool for characterizing the photoinitiator and monitoring its consumption during the polymerization process.[1]

Quantitative Data Summary

The following table summarizes the reported UV absorption peaks for this compound in methanol.

| Absorption Peak (λmax) | Solvent | Source(s) |

| ~220 nm, ~280 nm | - | Benchchem[1] |

| 246 nm, 280 nm, 333 nm | Methanol | Benchchem[1] |

| 255 nm, 325 nm | Methanol | Jiangxi Lotchem Co., Ltd., SincereChemical, Haihang Industry[3][4][5] |

| 276 nm (within 255-325 nm range) | Methanol | Taian Green Industry Co.,Ltd. |

Upon exposure to UV light, such as a 266 nm laser, the absorbance band at 280 nm diminishes, indicating the decomposition of the photoinitiator as it generates radicals.[1]

Experimental Protocol: UV-Visible Absorption Spectroscopy

This section details the methodology for determining the UV absorption spectrum of this compound.

Objective: To measure the UV-Visible absorption spectrum of this compound in a specified solvent (e.g., methanol) to identify its maximum absorption wavelengths (λmax).

Materials and Equipment:

-

This compound

-

Spectroscopic grade methanol (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of methanol in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.001% w/v).

-

Preparation of Working Solution: Dilute the stock solution with methanol to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200 nm to 450 nm).

-

Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the solvent (methanol).

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound working solution.

-

Fill the sample cuvette with the this compound working solution and place it in the sample holder.

-

Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which maximum absorbance occurs (λmax). These are the absorption peaks.

-

Record the absorbance values at these peaks.

-

The consumption of the photoinitiator during a UV-curing reaction can be monitored by recording its UV-Vis spectrum at various irradiation time intervals.[1]

-

Photoinitiation Mechanism

This compound is a Type I photoinitiator, meaning it undergoes cleavage upon excitation by UV light to form free radicals.[8] The general mechanism for oxime esters involves the efficient cleavage of the N-O bond.[6] This process initiates the chain-reaction polymerization of monomers and oligomers.

Caption: Workflow of free-radical polymerization initiated by this compound.

Conclusion

This compound is an efficient liquid photoinitiator with distinct UV absorption peaks primarily in the 255-333 nm range. Understanding its absorption spectrum is crucial for selecting an appropriate UV light source to ensure efficient curing. The mechanism of action involves a Type I cleavage of the N-O bond upon UV absorption, leading to the generation of free radicals that drive the polymerization process. The experimental protocol outlined provides a standardized method for characterizing the photochemical properties of this and similar photoinitiators, which is essential for optimizing UV curing formulations in research and industrial applications.

References

- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. haihangchem.com [haihangchem.com]

- 5. PHOTOINITIATOR 754 Supplier [lotchemistry.com]

- 6. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

The Photochemical Genesis of Reactivity: An In-depth Technical Guide to the Free Radical Generation Process of Irgacure 754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the free radical generation process of the photoinitiator Irgacure 754. Designed for a technical audience, this document elucidates the photochemical pathways, presents available quantitative data, and outlines key experimental protocols relevant to its study.

This compound is a liquid photoinitiator primarily utilized in UV-curable formulations, such as coatings and inks.[1][2] Its efficacy stems from its ability to absorb UV radiation and subsequently generate reactive free radicals, which in turn initiate polymerization of unsaturated monomers and prepolymers, like acrylates.[1][3][4] Chemically, this compound is identified as a mixture of two key components: Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[5][6]

The Core Mechanism: A Norrish Type I Cleavage Pathway

The free radical generation process of this compound is predominantly governed by a Norrish Type I cleavage mechanism. This photochemical reaction involves the homolytic cleavage of a bond within the photoinitiator molecule upon excitation by UV light, directly yielding free radicals.[3][7]

The key functional group responsible for the photochemical activity of this compound is the phenylglyoxylate moiety present in its primary component, Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state (T1).[3] It is from this triplet state that the primary bond cleavage is believed to occur.

The critical step in the radical generation is the cleavage of the carbon-carbon bond between the carbonyl group and the adjacent phenyl group. This α-cleavage results in the formation of two distinct radical species: a benzoyl radical and an alkoxycarbonyl radical.

Caption: Proposed Norrish Type I cleavage of the primary component of this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical values for related photoinitiators and key properties of this compound based on available technical data sheets.

| Parameter | Value | Reference |

| Chemical Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [5][6] |

| Appearance | Light yellow liquid | [8] |

| UV/VIS Absorption Peaks (in methanol) | 255 - 325 nm (peak at 276 nm) | [8] |

| Density (at 20°C) | ~1.22 g/cm³ | [6] |

| Viscosity (at 20°C) | ~84 mPa·s | [6] |

| Quantum Yield of Radical Generation (Typical for Type I) | 0.3 - 0.6 | [3] |

Experimental Protocols for Studying Free Radical Generation

The investigation of the free radical generation process of photoinitiators like this compound typically involves a combination of spectroscopic and photochemical techniques.

Steady-State Photolysis

Objective: To monitor the decomposition of the photoinitiator upon continuous UV irradiation.

Methodology:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or a monomer formulation).

-

Record the initial UV-Vis absorption spectrum of the solution.

-

Irradiate the solution with a UV lamp of a specific wavelength (e.g., 365 nm).

-

At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum.

-

The decrease in the absorbance at the characteristic absorption maximum of this compound indicates its consumption and the rate of photolysis can be determined.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tuwien.at [tuwien.at]

- 4. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]

- 6. researchgate.net [researchgate.net]

- 7. Transient absorption spectroscopy based on uncompressed hollow core fiber white light proves pre-association between a radical ion photocatalyst and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Norrish Type I Photocleavage Mechanism in Irgacure 754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Norrish Type I photocleavage mechanism of Irgacure 754, a high-performance liquid photoinitiator. The content herein is curated for an audience with a technical background in chemistry, materials science, and pharmacology, offering detailed insights into the photochemical behavior, experimental characterization, and mechanistic pathways of this widely used phenylglyoxylate-based photoinitiator.

Introduction to this compound

This compound is a liquid, bifunctional, and macromolecular photoinitiator primarily used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with various mono- or multifunctional vinyl monomers.[1][2] Chemically, it is a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[3] Its liquid form and chemical structure afford excellent compatibility with a wide range of resin formulations, making it a versatile choice for applications demanding rapid curing, minimal yellowing, and low residual odor.[2][4]

As a Type I photoinitiator, this compound undergoes unimolecular bond cleavage upon exposure to UV radiation to generate free radicals, which subsequently initiate polymerization.[5] This guide will focus on the fundamental Norrish Type I photocleavage mechanism that underpins its function.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting appropriate light sources and formulating compatible resin systems.

| Property | Value | Reference(s) |

| Chemical Class | Phenylglyoxylate | [6] |

| IUPAC Name | Mixture of Oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and Oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester | [3] |

| CAS Number | 211510-16-6 | [2] |

| Appearance | Light yellow liquid | [3] |

| UV/Vis Absorption Peaks | 255 nm, 325 nm (in Methanol) | [2] |

| Density | ~1.22 g/cm³ (at 20 °C) | [3] |

| Viscosity | ~84 mPa·s (at 20 °C) | [3] |

| Melting Point | < -22 °C | [3] |

The Norrish Type I Photocleavage Mechanism

The initiation of polymerization by this compound is predicated on the Norrish Type I reaction, a photochemical process involving the homolytic cleavage of the carbon-carbon bond alpha to a carbonyl group.[5]

Upon absorption of UV photons, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a rapid process known as intersystem crossing (ISC), the molecule transitions to an excited triplet state (T₁).[2] It is from this longer-lived triplet state that the characteristic α-cleavage occurs.[2]

The photocleavage of the phenylglyoxylate moiety results in the formation of two primary radical species: a benzoyl radical and an alkoxycarbonyl radical. Both of these radicals can initiate the polymerization of vinyl monomers, such as acrylates, by adding to the double bond.

The overall process can be visualized as follows:

Quantitative Analysis of Photochemical Efficiency

The efficiency of a photoinitiator is paramount to its application. Key quantitative parameters include the quantum yield of photocleavage and the rate of polymerization.

Quantum Yield

| Parameter | Typical Value Range | Reference(s) |

| Quantum Yield (Φ) | 0.3 - 0.6 | [2] |

| UV Absorption Maxima | 255 nm, 325 nm | [2] |

Experimental Protocols for Characterization

The photochemical properties of this compound can be thoroughly investigated using a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum of this compound and to monitor its consumption during photopolymerization.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) with a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution over a wavelength range of 200-500 nm using a spectrophotometer.

-

Photocuring and Monitoring: For monitoring consumption, a solution of this compound in a polymerizable monomer (e.g., trimethylolpropane triacrylate, TMPTA) is prepared. The solution is placed in a quartz cuvette and irradiated with a UV light source with an emission spectrum that overlaps with the absorption spectrum of this compound.

-

Data Acquisition: At defined time intervals during irradiation, the UV-Vis spectrum is recorded. The decrease in absorbance at the characteristic peaks (255 nm and 325 nm) is directly proportional to the consumption of the photoinitiator.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.

Methodology:

-

Sample Preparation: A thin film of the photocurable formulation (monomer + this compound) is prepared between two transparent substrates (e.g., KBr or BaF₂ plates).

-

Experimental Setup: The sample is placed in the sample compartment of an FTIR spectrometer equipped for real-time measurements. The setup should allow for simultaneous UV irradiation and IR analysis.

-

Data Collection: The FTIR spectrum is continuously recorded as a function of time. The disappearance of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration of an acrylate at ~1635 cm⁻¹) is monitored.

-

Kinetic Analysis: The degree of conversion is calculated from the change in the peak area or height of the monomer's absorption band relative to an internal standard peak that does not change during the reaction.[7]

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To determine the heat of polymerization and to study the kinetics of the photocuring reaction.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the liquid photocurable formulation is placed in a DSC sample pan.

-

Instrument Setup: The sample is placed in a photo-DSC instrument equipped with a UV light source. The instrument is programmed to maintain a constant temperature while irradiating the sample with a specific light intensity.

-

Measurement: The heat flow to or from the sample is measured as a function of time during UV irradiation. The exothermic heat of polymerization is recorded.

-

Data Analysis: The total heat evolved is proportional to the extent of the reaction. The rate of heat evolution provides information about the polymerization rate.[8][9]

Transient Absorption Spectroscopy (TAS)

Objective: To detect and characterize the transient radical species generated during the photocleavage of this compound.

Methodology:

-

Experimental Setup: A pump-probe transient absorption spectrometer is used. A short, intense laser pulse (the "pump") excites the this compound sample. A second, weaker, broad-spectrum light pulse (the "probe") passes through the sample at a variable time delay after the pump pulse.

-

Sample Preparation: A solution of this compound in a suitable solvent is placed in a flow cell to ensure a fresh sample for each laser shot.

-

Data Acquisition: The absorption spectrum of the probe light is recorded at various time delays after the pump pulse. The difference in absorbance with and without the pump pulse provides the transient absorption spectrum of the excited states and radical intermediates.[10]

-

Analysis: The transient spectra are analyzed to identify the absorption bands of the benzoyl and alkoxycarbonyl radicals and to determine their formation and decay kinetics.

Photoproducts and Subsequent Reactions

The primary radicals generated from the Norrish Type I cleavage of this compound initiate a cascade of reactions that lead to the formation of a crosslinked polymer network. The benzoyl radical is a key initiating species. The fate of the alkoxycarbonyl radical is more complex and can involve further fragmentation or reaction with monomers.

Analysis of the final cured polymer and any extractable byproducts can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the terminal groups of the polymer chains and any small molecule photoproducts.[11]

Logical Relationships in Photoinitiation Efficiency

The overall efficiency of this compound as a photoinitiator is not solely dependent on its intrinsic photochemical properties but is also influenced by several external factors. The interplay of these factors determines the final properties of the cured material.

Conclusion

This compound is a highly efficient Type I photoinitiator that operates via the Norrish Type I photocleavage mechanism. Its phenylglyoxylate chromophore undergoes α-cleavage upon UV irradiation to generate benzoyl and alkoxycarbonyl radicals, which effectively initiate the polymerization of acrylate and other vinyl monomers. A thorough understanding of its photochemical properties, facilitated by the experimental techniques outlined in this guide, is essential for optimizing its performance in various applications, from industrial coatings to advanced materials for drug delivery and medical devices. Further research to precisely quantify the quantum yield of this compound and to fully elucidate the reaction pathways of its photoproducts will continue to enhance its utility in scientifically demanding applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Photoinitiator|UV Curing for Research [benchchem.com]

- 3. liftchem.com [liftchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The Solution Phase [warwick.ac.uk]

- 11. Analysis of photo-initiators in visible-light-cured dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]

Key characteristics of Irgacure 754 as a photoinitiator

An In-Depth Technical Guide to the Core Characteristics of Irgacure 754 as a Photoinitiator

Introduction

This compound is a high-performance, liquid photoinitiator integral to ultraviolet (UV) light curing technologies.[1] It is designed to efficiently initiate the photopolymerization of unsaturated prepolymers, such as acrylates, when used with mono- or multifunctional vinyl monomers.[2][3][4][5][6][7] Chemically, it is identified as a mixture of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[8][9][10] This guide provides a comprehensive overview of its core characteristics, mechanism of action, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a light yellow liquid with excellent compatibility in a wide range of resin formulations.[1][9] Its physical state as a liquid facilitates easy handling and incorporation into formulations.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Unit | References |

| Chemical Name | α-Oxo-Benzeneacetic Acid 1,1'-(Oxydi-2,1-Ethanediyl) Ester | - | |

| CAS Number | 211510-16-6 | - | |

| Molecular Formula | C20H18O7 | - | |

| Molecular Weight | 370 | g/mol | |

| Appearance | Light yellow liquid | - | |

| Melting Point | < -22 | °C | [4][10] |

| Density (at 20°C) | 1.22 | g/mL | [4][8] |

| Specific Gravity | 1.2 | - | [4][10] |

| Viscosity (at 20°C) | ~ 84 | mPa·s | [4][9][10] |

Spectral Properties

The absorption of UV energy is the first critical step in the photoinitiation process.[1] The efficiency of a photoinitiator is directly related to how well its absorption spectrum overlaps with the emission spectrum of the UV light source. This compound exhibits characteristic absorption bands in the UV region.

| Solvent | Absorption Peaks (λmax) | References |

| Methanol | 246, 280, 333 | [1] |

| Methanol | 255, 325 | [4][10] |

| Methanol | 276 (Range: 255-325) |

Note: Variations in reported peak values can arise from differences in experimental conditions and solvent purity.

Mechanism of Action: Free-Radical Generation

This compound functions as a cleavage-type (Norrish Type I) photoinitiator.[3][11] The initiation process begins when the molecule absorbs UV radiation, promoting it to an excited state. This is followed by a rapid cleavage of the molecule, which generates two primary free radicals. These highly reactive radical species then attack the carbon-carbon double bonds of acrylate monomers or oligomers in the formulation, initiating a chain-reaction polymerization process that leads to the rapid formation of a solid polymer network.[1]

A significant challenge in free-radical photopolymerization is oxygen inhibition, which primarily affects the surface of the material being cured.[1] Oxygen can scavenge the initiating radicals, forming less reactive peroxyl radicals, thereby slowing or preventing polymerization at the surface.[1] Strategies to mitigate this include using inert atmospheres (e.g., nitrogen blanketing) or increasing the photoinitiator concentration to generate a high flux of radicals that rapidly consumes dissolved oxygen.[1]

Applications and Recommended Use

This compound is a versatile photoinitiator used in a variety of UV-curable formulations. Its key advantages include achieving a good balance between low residual odor, low emission, and minimal yellowing after curing, making it particularly suitable for clear coats and high-quality finishes.[2][6][7][10][12]

Primary Applications:

-

Coatings: Clear coats for plastics (e.g., compact discs, cellular phones), wood (e.g., furniture, parquet flooring), and PVC floors.[2][6][8][10]

-

Inks and Adhesives: Used in UV-curable printing inks and adhesives where rapid curing and good adhesion are required.[1][12]

-

Research and Development: Employed in the synthesis of advanced materials, such as poly(acrylic acid-co-acrylamide) hydrogels for environmental remediation studies.[1]

Recommended Addition Levels:

The optimal concentration of this compound depends on the film thickness and the desired cure speed.

| Film Thickness | Recommended Addition Level (% by weight) | References |

| 5 - 20 µm | 2.0 - 4.0 | [13] |

| 20 - 200 µm | 1.0 - 3.0 | [13] |

This compound can be used as the sole photoinitiator or in combination with other photoinitiators to enhance specific properties like through-curing or overall reactivity.[2][6]

Experimental Protocols

A. Monitoring Photopolymerization Kinetics via RT-FTIR

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique to study the kinetics of photopolymerization.[1] It monitors the disappearance of the characteristic infrared absorption band of the reactive double bonds (e.g., acrylate C=C bonds) as a function of UV exposure time.

Methodology:

-

Sample Preparation: Prepare the photocurable formulation by mixing the monomer(s), oligomer(s), and the specified concentration of this compound.

-

Sample Application: Apply a thin, uniform film of the liquid formulation onto an appropriate IR-transparent substrate (e.g., a BaF₂ or KBr window). A second substrate is often placed on top with a spacer to control the film thickness.

-

Instrument Setup: Place the sample in the RT-FTIR spectrometer. Position a UV light source (e.g., a mercury lamp with appropriate filters) to irradiate the sample within the spectrometer's sample chamber.

-

Data Acquisition: Begin recording IR spectra continuously or at short intervals immediately before, during, and after UV irradiation.

-

Data Analysis: Monitor the peak area or height of the acrylate C=C double bond absorption band (typically around 1635 cm⁻¹). The degree of conversion at any given time (t) can be calculated using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] x 100 Where A₀ is the initial peak area before irradiation and Aₜ is the peak area at time t.

-

Kinetic Profile: Plot the conversion percentage against the irradiation time to obtain the photopolymerization kinetic profile.

B. Measuring Photoinitiator Consumption via UV-Vis Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy can be used to monitor the consumption of the photoinitiator during the curing process, based on the Beer-Lambert Law.[1]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at known concentrations. Measure the absorbance of each standard at one of its λmax (e.g., 280 nm) and plot a calibration curve of absorbance versus concentration.

-

Sample Preparation: Prepare the photocurable formulation with a known initial concentration of this compound.

-

Irradiation: Expose a thin film of the formulation to UV light for specific time intervals.

-

Extraction: After each irradiation interval, dissolve a precise amount of the partially cured sample in the chosen solvent to extract the remaining, unreacted photoinitiator.

-

Absorbance Measurement: Measure the absorbance of the extracted solution using the UV-Vis spectrophotometer at the selected λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the remaining this compound in the solution.

-

Consumption Profile: Calculate the percentage of photoinitiator consumed at each time interval and plot this against the irradiation time.

Storage and Handling

Proper storage is crucial to maintain the efficacy of this compound. It should be stored in a cool, dry place away from direct sunlight.[4][5] The recommended storage temperature is between 20-40 °C.[6] Lower temperatures may lead to partial crystallization; if this occurs, the material should be gently warmed (e.g., to 30 °C) and stirred until the crystals redissolve.[6] The product has a shelf life of at least 24 months under appropriate storage conditions.[6][13] Standard good industrial practices should be followed during handling, and contact with alkaline additives and water should be avoided.[6] Further details can be found in the material safety data sheet (MSDS).[6]

References

- 1. This compound Photoinitiator|UV Curing for Research [benchchem.com]

- 2. ulprospector.com [ulprospector.com]

- 3. PHOTOINITIATOR 754 Supplier [lotchemistry.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. haihangchem.com [haihangchem.com]

- 6. penpoly.com [penpoly.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. mychem.ir [mychem.ir]

- 9. image.yclmall.com [image.yclmall.com]

- 10. longchangchemical.com [longchangchemical.com]

- 11. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 12. CAS # 211510-16-6, this compound, 2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate - chemBlink [chemblink.com]

- 13. specialchem.com [specialchem.com]

A Technical Guide to the Solubility of Irgacure 754 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Irgacure 754, a widely used liquid photoinitiator. Understanding the solubility of this compound is critical for its effective application in various formulations, including coatings, inks, adhesives, and in the development of novel photocurable materials.

Core Concepts in Solubility

This compound is a liquid photoinitiator, a blend of oxy-phenyl-acetic acid 2-[2-oxo-2-phenyl-acetoxy-ethoxy]-ethyl ester and oxy-phenyl-acetic acid 2-[2-hydroxy-ethoxy]-ethyl ester.[1] Its liquid nature at ambient temperature suggests a high degree of solubility in a wide range of organic solvents. The principle of "like dissolves like" is fundamental to understanding its solubility profile. As a relatively nonpolar organic molecule, this compound is expected to be readily miscible with many common organic laboratory solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in publicly available literature. However, existing data indicates a very high solubility in many common organic solvents and acrylate monomers. The data presented below is compiled from technical documents and reflects the miscibility of this liquid photoinitiator.

| Solvent/Monomer | Chemical Class | Solubility at 20°C (% w/w) |

| Acetone | Ketone | > 50[2] |

| n-Butyl Acetate | Ester | > 50[2] |

| Isobornyl Acrylate (IBOA) | Acrylate Monomer | > 50[2] |

| Isodecyl Acrylate (IDA) | Acrylate Monomer | > 50[2] |

| 2-Phenoxyethyl Acrylate (PEA) | Acrylate Monomer | > 50[2] |

| Hexanediol Diacrylate (HDDA) | Acrylate Monomer | > 50[2] |

| Tripropyleneglycol Diacrylate (TrPGDA) | Acrylate Monomer | > 50[2] |

| Trimethylolpropane Triacrylate (TMPTA) | Acrylate Monomer | > 50[2] |

| Trimethylolpropane Ethoxytriacrylate (TMPEOTA) | Acrylate Monomer | > 50[2] |

| Methanol | Alcohol | Miscible (Expected) |

| Ethanol | Alcohol | Miscible (Expected) |

| Isopropanol | Alcohol | Miscible (Expected) |

| Ethyl Acetate | Ester | Miscible (Expected) |

| Toluene | Aromatic Hydrocarbon | Miscible (Expected) |

| Dichloromethane | Halogenated Hydrocarbon | Miscible (Expected) |

| n-Hexane | Aliphatic Hydrocarbon | Limited (Expected) |

Note on Data: The "> 50% (w/w)" designation indicates that at least 50 grams of this compound will dissolve in 50 grams of the solvent, signifying very high solubility. "Miscible (Expected)" is used for common solvents where, based on its chemical nature as a liquid organic compound, complete mixing in all proportions is anticipated. Conversely, limited solubility is expected in highly nonpolar aliphatic hydrocarbons like n-hexane.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols, adapted from standard methodologies, can be employed.

Method 1: Visual Assessment for Miscibility (for Liquid Solutes)

This method is suitable for determining the miscibility of this compound with various liquid solvents.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Vortex mixer

Procedure:

-

Preparation of Mixtures: In a series of volumetric flasks, prepare mixtures of this compound and the chosen solvent at different volume/volume (v/v) or weight/weight (w/w) ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10).

-

Mixing: Thoroughly mix the components using a vortex mixer or a magnetic stirrer for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 20°C).

-

Observation: After mixing, allow the samples to stand undisturbed for at least 24 hours.

-

Analysis: Visually inspect the samples for any signs of phase separation, cloudiness, or precipitation. If the mixture remains a single, clear, homogeneous phase at all ratios, the two liquids are considered miscible.

Method 2: Gravimetric Determination of Saturation Solubility

This method is used to determine the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps